4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole
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Overview
Description
4-Bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole is a heterocyclic compound with the molecular formula C4BrClF3NS. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole typically involves the reaction of appropriate starting materials under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heterocyclic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds .
Scientific Research Applications
4-Bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
- 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid
- 4-Bromo-2-chloro-5-(trifluoromethyl)benzoyl chloride
Comparison: Compared to similar compounds, 4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1698909-22-6 |
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Molecular Formula |
C4BrClF3NS |
Molecular Weight |
266.47 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C4BrClF3NS/c5-2-1(4(7,8)9)11-3(6)10-2 |
InChI Key |
LVGAGBFVUWZSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(S1)Cl)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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